3-Hydroxyoctanoic acid

Description

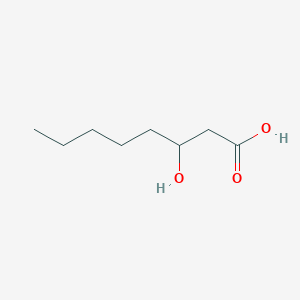

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanoic acid can be synthesized starting from the bacterial polymer polyhydroxyalkanoate. The process involves the hydrolysis of polyhydroxyalkanoate to yield this compound . The reaction conditions typically include the use of acidic or basic hydrolysis, followed by purification steps such as extraction and drying.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Bacteria such as Pseudomonas putida are used to produce polyhydroxyalkanoates, which are then hydrolyzed to obtain this compound . This method is advantageous due to its sustainability and use of renewable resources.

Chemical Reactions Analysis

Enzymatic Hydrolysis of Polyhydroxyalkanoates (PHAs)

3-HOA serves as a monomeric unit in microbial polyhydroxyalkanoates (PHAs), which are hydrolyzed by extracellular depolymerases. Pseudomonas fluorescens GK13 produces a PHA depolymerase that cleaves poly(3-hydroxyoctanoate) [P(3HO)] into chiral (R)-3-HOA monomers .

| Parameter | Value | Source |

|---|---|---|

| Substrate (P(3HO)) | 89% 3-hydroxyoctanoate content | |

| K<sub>m</sub> (P(3HO)) | 34 μg/mL | |

| V<sub>max</sub> (P(3HO)) | 76 U/mg protein | |

| Optimal pH | 8.0 |

This enzyme exhibits broad substrate specificity, efficiently hydrolyzing p-nitrophenyl octanoate (PNPO) with a K<sub>m</sub> of 190 μM . The reaction mechanism involves serine hydrolase activity, releasing (R)-3-HOA for bacterial carbon metabolism .

Metabolic Pathways in Humans

3-HOA is a mitochondrial β-oxidation intermediate, accumulating under conditions like fasting or diabetic ketoacidosis . Key reactions include:

-

β-Oxidation : Catalyzed by 3-hydroxyacyl-CoA dehydrogenase, producing acetyl-CoA and shorter-chain fatty acids .

-

ω-Oxidation : Generates dicarboxylic acids (e.g., 3-hydroxydicarboxylic acids) via cytochrome P450 enzymes .

Elevated plasma 3-HOA (5–20 μM) activates HCA3 receptors, inhibiting lipolysis in adipocytes—a feedback mechanism during prolonged fasting .

Synthetic Modifications

3-HOA undergoes chemical transformations for material science:

-

Esterification : Methyl and benzyl esters synthesized for PHA-based polymers .

-

Oxidation : Catalyzed by alcohol dehydrogenases to yield 3-oxooctanoic acid, a precursor for flavor compounds .

Receptor Interactions

3-HOA acts as an endogenous agonist for:

-

HCA3 : Binds with EC<sub>50</sub> = 8 μM, inhibiting cAMP production in adipocytes .

-

GPR84 : Activates myeloid cell signaling at micromolar concentrations, modulating immune responses .

Pathological Significance

3-Hydroxyoctanoic aciduria (elevated urinary 3-HOA) is linked to mitochondrial β-oxidation disorders, such as:

Scientific Research Applications

Biochemical Significance

3-Hydroxyoctanoic acid is primarily recognized as an endogenous agonist of the hydroxycarboxylic acid receptor 3 (HCA3), which plays a crucial role in metabolic regulation and energy homeostasis. Its ability to modulate cellular signaling pathways makes it a candidate for therapeutic interventions in metabolic disorders.

2.1. Polyhydroxyalkanoates (PHAs) Production

3-HOA is a key monomer for the production of polyhydroxyalkanoates (PHAs), biodegradable polymers that have applications in packaging, agricultural films, and biomedical devices. The production process typically involves bacterial fermentation using substrates like glucose or fatty acids.

Case Study: PHA Production from this compound

A study demonstrated the efficient conversion of 3-HOA into PHAs by Pseudomonas species, highlighting its potential as a sustainable alternative to petroleum-based plastics .

Table 2: Applications of PHAs Derived from 3-HOA

| Application | Description |

|---|---|

| Packaging | Biodegradable films and containers |

| Medical Devices | Sutures, implants, and drug delivery systems |

| Agricultural Films | Mulch films that enhance soil quality |

Nutritional and Therapeutic Uses

3-HOA is also explored for its nutritional benefits, particularly in medium-chain triglyceride (MCT) formulations. MCTs are known for their rapid metabolism and energy supply, making them useful in dietary interventions for obesity and metabolic syndrome.

Case Study: MCTs in Clinical Nutrition

Research indicates that MCTs containing octanoate (a related compound) can improve lipid metabolism and enhance weight loss when included in the diet .

Research and Development

Ongoing research is focused on the synthesis of derivatives of 3-HOA for enhanced biological activity or novel functionalities. For instance, modifications of 3-HOA are being studied for their potential anti-inflammatory properties.

Table 3: Research Directions Involving 3-HOA

| Research Focus | Description |

|---|---|

| Derivative Synthesis | Creating new compounds with improved efficacy |

| Anti-inflammatory Studies | Investigating potential therapeutic effects |

| Metabolic Pathway Analysis | Understanding its role in fatty acid metabolism |

Environmental Applications

The biodegradability of polymers derived from 3-HOA positions them as eco-friendly alternatives to conventional plastics. This aspect is particularly relevant given the global push towards sustainable materials.

Case Study: Environmental Impact Assessment

Studies assessing the degradation rates of PHA-based materials have shown promising results, indicating that these materials can significantly reduce plastic pollution when used in various applications .

Mechanism of Action

3-Hydroxyoctanoic acid exerts its effects primarily through its interaction with hydroxycarboxylic acid receptor 3. Upon binding to this receptor, it activates G protein-coupled signaling pathways, leading to the modulation of intracellular cyclic adenosine monophosphate and calcium levels . This signaling cascade results in the regulation of lipolysis in adipocytes and immune responses in various cell types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-hydroxyoctanoic acid with other β-hydroxy fatty acids differing in chain length:

*LogP values estimated based on chain-length trends.

Key Observations :

- Solubility : Shorter chains (C6–C8) exhibit higher water solubility due to lower hydrophobicity and pKa values near physiological pH.

- Thermal Stability : Longer chains (C12–C14) have higher melting points, making them suitable for rigid bioplastics .

Antimicrobial and Antiproliferative Effects

- This compound: Demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi. Methyl and benzyl ester derivatives enhance potency .

- 3-Hydroxydecanoic Acid: Activates GPR84, inducing sustained ERK signaling in immune cells but lacks β-arrestin recruitment, unlike this compound .

- 3-Hydroxydodecanoic Acid: Limited bioactivity data, though it is a precursor for fungal beauveriolides, which have insecticidal properties .

Receptor Interactions

- HCA3 Activation: this compound is an endogenous agonist for hydroxycarboxylic acid receptor 3 (HCA3), recruiting β-arrestin-2 to regulate cell adhesion.

- Structural Insights : HCA3 favors C8–C10 ligands due to an extended sub-pocket in its binding site. Mutagenesis studies show that HCA2 (preferring C4 β-hydroxybutyrate) gains responsiveness to C8 ligands when modified .

Biological Activity

3-Hydroxyoctanoic acid (3-OH-OA) is a medium-chain fatty acid with significant biological activity, particularly in antimicrobial and metabolic contexts. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a hydroxy fatty acid characterized by a hydroxyl group at the third carbon of an octanoic acid chain. Its chemical formula is , and it can exist in various forms, including as a component of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microbial fermentation.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study synthesized various derivatives of (R)-3-hydroxyoctanoic acid and evaluated their effects against a range of pathogens:

- Minimum Inhibitory Concentrations (MICs):

- Gram-positive bacteria: 2.8-7.0 mM

- Gram-negative bacteria: 0.1-6.3 mM

- Fungi (e.g., Candida albicans): 0.1-6.3 mM

These findings suggest that the presence of the carboxylic group is crucial for its antimicrobial efficacy . Furthermore, halogenated derivatives were shown to inhibit the formation of C. albicans hyphae, indicating a potential application in treating fungal infections.

2. Metabolic Effects

This compound has been identified as a metabolite with roles in energy metabolism and signaling:

- Receptor Activation:

- It interacts with hydroxy-carboxylic acid receptors (HCA), particularly GPR109B, which is implicated in the regulation of lipolysis and energy homeostasis. Notably, 3-OH-OA does not activate HCA1 or HCA2 receptors but acts on GPR109B, influencing metabolic pathways related to fat storage and utilization .

Case Studies

Case Study 1: 3-Hydroxyoctanoic Aciduria

A clinical case involving a four-month-old child with non-ketotic hypoglycemia highlighted the significance of this compound as a metabolic marker. The child exhibited elevated levels of this compound in urine and plasma, suggesting an underlying defect in fatty acid metabolism . This case underscores the importance of monitoring 3-OH-OA levels in diagnosing metabolic disorders.

Case Study 2: Dietary Interventions in LCHAD Deficiency

In patients with Long-Chain Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, dietary management involving medium-chain triglycerides (MCTs) containing octanoate has been explored. Studies indicated that supplementation with octanoate reduced the accumulation of toxic long-chain fatty acids, demonstrating that this compound could play a protective role in metabolic regulation under specific conditions .

Research Findings

Recent studies have focused on the production and application of poly(this compound) (PHO), which consists primarily of this compound:

| Parameter | Value |

|---|---|

| Purity | ~99% |

| Main Component | 96 mol% this compound |

| Production Method | Fermentation using Pseudomonas putida |

| Yield | High cell density (up to 53 g/L) |

This table illustrates the efficiency of microbial fermentation processes in producing high-purity PHO, which has implications for bioplastics and biodegradable materials .

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-Hydroxyoctanoic acid in laboratory settings?

this compound is primarily synthesized chemically, with purity >98% confirmed via thin-layer chromatography (TLC) and gas chromatography (GC) . Key steps include:

- Synthetic routes : Chemical synthesis using β-hydroxy fatty acid precursors, with final purification via solvent extraction (e.g., chloroform, ethanol) .

- Quality control : Validate purity using TLC systems (hexane/ethyl ether/acetic acid, 70:30:2) and GC-MS for trace impurities .

- Storage : Store at -20°C in desiccated conditions to prevent degradation; pre-weigh aliquots to avoid repeated freeze-thaw cycles .

Q. How can researchers ensure the stability of this compound during experimental use?

- Solubility : Dissolve in ethanol or methanol for short-term use; avoid aqueous solutions unless buffered to prevent hydrolysis .

- Handling : Prepare solutions fresh daily or store aliquots at -20°C for ≤1 month. Equilibrate to room temperature before use to prevent condensation .

- Degradation monitoring : Use LC-MS or GC-MS to detect oxidation or esterification byproducts during long-term studies .

Q. What analytical techniques are effective for quantifying this compound in microbial cultures?

- GC-MS : Derivatize samples (e.g., trimethylsilylation) to enhance volatility and quantify via selected ion monitoring (SIM) .

- LC-MS/MS : Use reverse-phase columns with electrospray ionization (ESI) in negative mode for direct detection (m/z 160.11) .

- Metabolomics : Pair with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can isotopic labeling elucidate the metabolic incorporation of this compound into polyhydroxyalkanoates (PHAs)?

- Labeling strategies : Use ¹³C- or ²H-labeled this compound to track its incorporation into PHAs via bacterial fermentation (e.g., Pseudomonas putida GPo1) .

- NMR analysis : Monitor isotopic enrichment in PHA polymers to confirm monomer integration and polymerization efficiency .

- Enzyme assays : Couple with depolymerase enzymes (e.g., Pseudomonas fluorescens GK13) to hydrolyze PHAs and validate labeled monomer release .

Q. How can contradictory data on this compound’s roles in β-oxidation vs. PHA biosynthesis be resolved?

- Genetic knockouts : Use microbial strains lacking PHA synthase (phaC) or β-oxidation enzymes (e.g., fadB) to isolate metabolic pathways .

- Temporal metabolomics : Profile intracellular metabolites during growth phases to identify pathway dominance (e.g., PHA accumulation in nutrient-limited conditions) .

- Enzyme inhibition : Apply β-oxidation inhibitors (e.g., mercaptoacetate) to assess compensatory PHA synthesis .

Q. What methodologies characterize the agonist activity of this compound on orphan receptor GPR109B?

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-3-Hydroxyoctanoic acid) in competitive binding studies with GPR109B-expressing cell lines .

- Signal transduction : Measure cAMP inhibition or MAPK activation via luciferase reporter assays in HEK293 cells transfected with GPR109B .

- In vivo models : Validate activity in GPR109B knock-out mice to confirm receptor specificity and anti-lipolytic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.